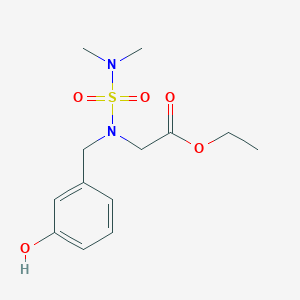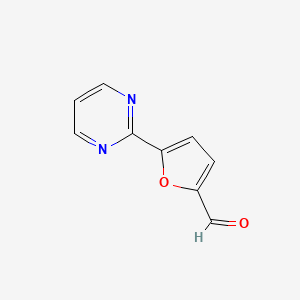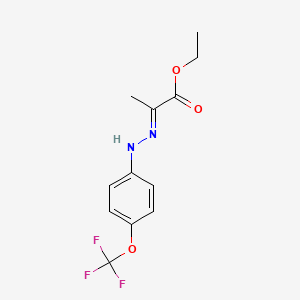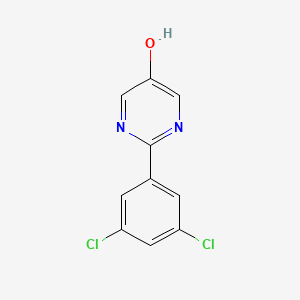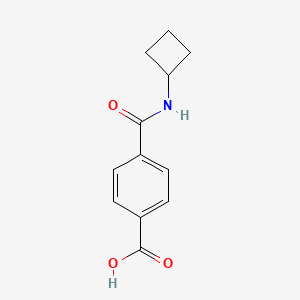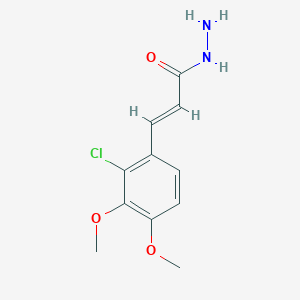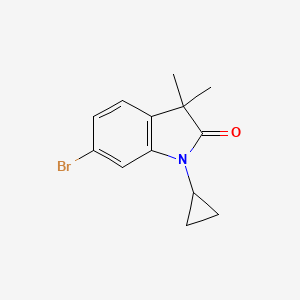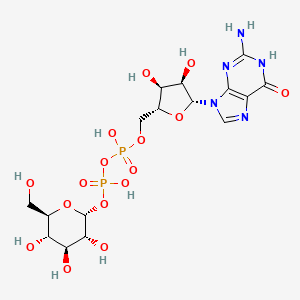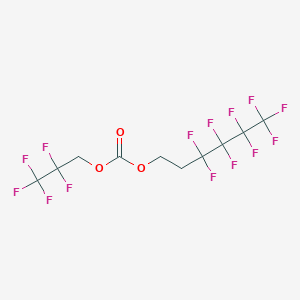
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals. These characteristics make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 1H,1H,2H,2H-Perfluorohexanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 1H,1H,2H,2H-Perfluorohexanol and 2,2,3,3,3-pentafluoropropanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions
Substitution: Nucleophiles such as amines or thiols
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products
Hydrolysis: 1H,1H,2H,2H-Perfluorohexanol and 2,2,3,3,3-pentafluoropropanol
Substitution: Various substituted carbonates depending on the nucleophile used
Reduction: Corresponding alcohols
Applications De Recherche Scientifique
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a protective group for alcohols.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, lubricants, and sealants due to its resistance to chemicals and thermal stability.
Mécanisme D'action
The compound exerts its effects primarily through its fluorinated carbonate group, which imparts unique properties such as low surface energy and high thermal stability. The molecular targets and pathways involved depend on the specific application. For instance, in drug delivery, it interacts with biological membranes to enhance the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorooctanol
Uniqueness
Compared to similar compounds, 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate offers a unique combination of properties, including a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications. Its specific structure allows for more controlled reactivity and better performance in specialized applications such as advanced coatings and drug delivery systems.
Propriétés
Formule moléculaire |
C10H6F14O3 |
|---|---|
Poids moléculaire |
440.13 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C10H6F14O3/c11-5(12,7(15,16)8(17,18)10(22,23)24)1-2-26-4(25)27-3-6(13,14)9(19,20)21/h1-3H2 |
Clé InChI |
GQEHFXLWAOCOCA-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(C(F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


